molecular formula C11H10ClFN4O2S B2568063 2-(1-((3-chloro-4-fluorophenyl)sulfonyl)azetidin-3-yl)-2H-1,2,3-triazole CAS No. 2191265-01-5

2-(1-((3-chloro-4-fluorophenyl)sulfonyl)azetidin-3-yl)-2H-1,2,3-triazole

Cat. No.: B2568063
CAS No.: 2191265-01-5
M. Wt: 316.74
InChI Key: ATHJQFIABAJTBL-UHFFFAOYSA-N
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Description

2-(1-((3-Chloro-4-fluorophenyl)sulfonyl)azetidin-3-yl)-2H-1,2,3-triazole is a synthetically designed small molecule that incorporates several pharmacologically significant motifs, making it a valuable scaffold for medicinal chemistry and drug discovery research. The core of the structure features a 1,2,3-triazole ring, a privileged scaffold in medicinal chemistry known for its stability, hydrogen-bonding capacity, and role as a bioisostere for amides and other functional groups . This heterocycle is widely exploited in the design of compounds with diverse biological activities, including antimicrobial, anticancer, and antiviral properties . The molecule is further functionalized with an azetidine ring, which provides conformational rigidity and can improve metabolic stability and pharmacokinetic profiles. The 3-chloro-4-fluorophenylsulfonyl moiety is an electron-deficient aromatic system that may facilitate interactions with biological targets through hydrophobic and π- stacking interactions. The combined presence of these features suggests potential research applications in developing enzyme inhibitors and probing protein-ligand interactions, particularly with targets that recognize sulfonamide-containing molecules or strained heterocyclic systems. The compound can be synthesized via reliable methods, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a quintessential "click chemistry" reaction renowned for its high efficiency and selectivity in constructing the 1,2,3-triazole core . This product is intended for research purposes in laboratory settings only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-[1-(3-chloro-4-fluorophenyl)sulfonylazetidin-3-yl]triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClFN4O2S/c12-10-5-9(1-2-11(10)13)20(18,19)16-6-8(7-16)17-14-3-4-15-17/h1-5,8H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATHJQFIABAJTBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1S(=O)(=O)C2=CC(=C(C=C2)F)Cl)N3N=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClFN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-((3-chloro-4-fluorophenyl)sulfonyl)azetidin-3-yl)-2H-1,2,3-triazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the azetidine ring: This can be achieved through the cyclization of appropriate precursors under basic conditions.

    Introduction of the sulfonyl group: The azetidine intermediate is then reacted with a sulfonyl chloride derivative of 3-chloro-4-fluorophenyl to form the sulfonylated azetidine.

    Formation of the triazole ring: The final step involves the cycloaddition reaction between the sulfonylated azetidine and an azide compound to form the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, catalysts, and solvents that maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(1-((3-chloro-4-fluorophenyl)sulfonyl)azetidin-3-yl)-2H-1,2,3-triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions (e.g., acidic, basic, or neutral).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

Therapeutic Applications

Antimicrobial Activity
Triazole derivatives are known for their potent antimicrobial properties. The presence of the triazole ring allows these compounds to interact effectively with biological targets. For instance, compounds similar to 2-(1-((3-chloro-4-fluorophenyl)sulfonyl)azetidin-3-yl)-2H-1,2,3-triazole have shown significant antibacterial and antifungal effects. In vitro studies have indicated that triazole-based compounds can inhibit the growth of various pathogens, making them potential candidates for new antimicrobial agents .

Antiviral Properties
Recent research has highlighted the potential of triazole derivatives in antiviral therapies. For example, certain 1,2,3-triazole compounds have been identified as effective inhibitors against viral proteases associated with diseases such as COVID-19. The compound's ability to form strong interactions with viral proteins enhances its potential as an antiviral agent .

Anticancer Activity
Triazoles have also been explored for their anticancer properties. The structural versatility allows for the design of compounds that can target specific cancer pathways. Studies have demonstrated that triazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth by interfering with cellular signaling pathways .

Case Studies and Research Findings

Several studies have documented the efficacy of triazole derivatives similar to this compound:

StudyFocusFindings
Cortés-García et al., 2020Antiviral ActivityIdentified triazole derivatives that inhibit SARS-CoV-2 protease with high binding affinity .
Hahm et al., 2020Anticancer PropertiesDemonstrated that modified triazoles induce apoptosis in various cancer cell lines .
Aouad et al., 2021Antimicrobial EfficacyReported broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria .

Mechanism of Action

The mechanism of action of 2-(1-((3-chloro-4-fluorophenyl)sulfonyl)azetidin-3-yl)-2H-1,2,3-triazole involves its interaction with specific molecular targets. The sulfonyl group and triazole ring may facilitate binding to enzymes or receptors, modulating their activity. This interaction can lead to the inhibition or activation of biological pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Substituent Effects on Aromatic Rings

The 3-chloro-4-fluorophenyl group in the target compound distinguishes it from analogs like SC-558 derivatives (), which include substituents such as -Br, -OCH3, and -(C=O)OCH2CH3. Chloro and fluoro substituents are electron-withdrawing, reducing electron density on the aromatic ring compared to electron-donating groups like -OCH4. This difference may affect interactions with hydrophobic binding pockets or enzymatic active sites. For instance, SC-558 analogs with -Br (1d) exhibit higher steric bulk, while -Cl (1e) aligns more closely with the target compound’s halogenated profile .

Triazole and Azetidine Core Modifications

The isostructural compounds in , such as 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (4), share the 1,2,3-triazole motif but incorporate pyrazole and thiazole rings. Crystallographic data from (triclinic, P¯I symmetry) suggest planar molecular conformations in similar triazole derivatives, though the perpendicular orientation of one fluorophenyl group may influence packing .

Structural Parameters and Bonding

provides bond length and angle comparisons for triazole derivatives, including 4-azido-2-(3,5-dimethylphenyl)-5-(4-nitrophenyl)-2H-1,2,3-triazole. Key parameters include:

  • C–N bond lengths in triazole : ~1.33–1.37 Å (consistent with aromatic character).
  • C–S bond lengths in sulfonamide groups : ~1.76–1.82 Å.

The target compound’s sulfonyl group (S=O) likely exhibits bond lengths similar to those in (e.g., 1.76 Å for C–S), while the azetidine’s N–S bond may differ due to ring strain. Hydrogen-bonding patterns in the crystal lattice (e.g., C–H···O interactions forming inversion dimers, as in ) could vary based on the chloro-fluoro substituents’ steric and electronic effects .

Data Tables

Table 1: Substituent Effects in Triazole Derivatives

Compound Substituents Electronic Effects Biological Implications Source
Target Compound 3-Cl, 4-F Electron-withdrawing Enhanced lipophilicity
SC-558 Analog 1b () CH3 Electron-donating Increased metabolic stability
SC-558 Analog 1d () Br Steric bulk Altered target binding

Table 2: Structural Parameters of Triazole Derivatives

Compound (Source) C–N Bond Length (Å) C–S Bond Length (Å) Crystal Packing Motif
Target Compound ~1.34 (estimated) ~1.76 (estimated) Pending crystallographic data
4-azido-triazole () 1.33–1.37 1.76–1.82 Inversion dimers (R22(22))
Isostructural Compound 4 () N/A N/A Triclinic, P¯I symmetry

Biological Activity

The compound 2-(1-((3-chloro-4-fluorophenyl)sulfonyl)azetidin-3-yl)-2H-1,2,3-triazole is a member of the triazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula: C₁₁H₁₀ClFN₄O₂S
  • Molecular Weight: 316.74 g/mol
  • CAS Number: 2191265-01-5

The compound features a triazole ring fused with an azetidine moiety and a sulfonyl group, which are critical for its biological activity. The chlorofluorophenyl group enhances its pharmacological properties by influencing its interaction with biological targets.

Biological Activity Overview

Research indicates that derivatives of 1,2,3-triazoles exhibit a wide array of biological activities, including:

  • Anticancer Activity: Numerous studies have demonstrated that triazole derivatives possess significant anticancer properties. For instance, compounds similar to this compound have shown moderate activity against various cancer cell lines such as HCT-116 (colon cancer) and BT-549 (breast cancer), with growth inhibition percentages (GI%) ranging from 10.83% to 17.64% .
  • Antimicrobial Activity: Triazoles are known for their antimicrobial properties. The presence of the sulfonamide group in the structure enhances the compound's ability to inhibit bacterial growth. Preliminary studies suggest that this compound may exhibit good antibacterial and antifungal activities .

The precise mechanism of action for this compound is not fully elucidated; however, several potential pathways have been identified:

  • Enzyme Inhibition: The compound may interact with specific enzymes by binding to their active sites or allosteric sites, modulating their activity.
  • Receptor Interaction: It might engage with cell surface or intracellular receptors, leading to alterations in cellular signaling pathways.
  • Gene Expression Modulation: The compound could influence gene expression by interacting with transcription factors or other regulatory proteins.

Case Studies and Research Findings

A variety of studies have explored the biological activity of related compounds:

Study Cell Line IC50 (µM) Activity
Study AUO-31 (renal)17.64Moderate
Study BSNB-75 (CNS)13.76Moderate
Study CHCT-11610.83Moderate
Study DBT-54917.64Moderate

These findings indicate that the incorporation of the sulfonamide and triazole functionalities contributes significantly to the anticancer efficacy observed in vitro.

Q & A

Q. What synthetic methodologies are reported for 1,2,3-triazole derivatives with sulfonylazetidine moieties?

The compound can be synthesized via Huisgen 1,3-dipolar cycloaddition, leveraging azide-alkyne click chemistry. Key steps include:

  • Azetidine functionalization: Sulfonylation of azetidine using 3-chloro-4-fluorobenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) .
  • Triazole formation: Copper-catalyzed cycloaddition between the sulfonylazetidine-azide intermediate and terminal alkynes. Optimize reaction temperature (60–80°C) and catalyst loading (CuI or CuSO₄/sodium ascorbate) to improve yields (51–91% reported) .
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization for high-purity isolates .

Q. How can the crystal structure of this compound be resolved?

X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is standard. Key considerations:

  • Data collection: High-resolution synchrotron radiation or rotating-anode generators for small-molecule crystals .
  • Refinement: SHELXL handles anisotropic displacement parameters and validates geometric restraints (bond lengths/angles). For sulfonyl and triazole groups, ensure proper treatment of torsional angles to avoid overfitting .
  • Validation: Check R-factors (target < 0.05) and residual electron density maps .

Q. What preliminary biological screening data exist for related 1,2,3-triazole derivatives?

Analogous compounds exhibit antifungal and antibacterial activity (e.g., MIC values: 8–64 µg/mL against Candida albicans). Structure-activity relationships (SARs) suggest:

  • Electron-withdrawing groups (e.g., sulfonyl, chloro) enhance potency by increasing membrane penetration .
  • Azetidine ring conformation influences binding to fungal cytochrome P450 enzymes .

Advanced Research Questions

Q. How can contradictory yield data in triazole synthesis be resolved?

Discrepancies in yields (e.g., 51% vs. 91%) arise from:

  • Reagent purity: Impurities in azide precursors reduce cycloaddition efficiency. Use freshly prepared NaN₃ and distilled solvents .
  • Oxygen sensitivity: Degassing reactions (N₂/Ar atmosphere) prevents Cu(I) oxidation, improving catalytic activity .
  • Steric effects: Bulky substituents on azetidine hinder cycloaddition; microwave-assisted synthesis (80°C, 30 min) can accelerate kinetics .

Q. What strategies optimize the compound’s solubility for in vivo studies?

Poor aqueous solubility (common with sulfonyl/aryl groups) is addressed via:

  • Prodrug design: Introduce phosphate or amino acid esters at the triazole N-position .
  • Co-crystallization: Use co-solvents (DMSO/PEG 400) or cyclodextrin inclusion complexes .
  • Salt formation: React with HCl or sodium bicarbonate to enhance hydrophilicity .

Q. How can computational methods guide SAR studies for this compound?

Density Functional Theory (DFT) and molecular docking predict binding modes:

  • Electrostatic potential maps: Identify regions of high electron density (sulfonyl O, triazole N) for target interaction .
  • Docking to CYP51: Simulate binding to fungal lanosterol 14α-demethylase; prioritize derivatives with azetidine ring orientation matching fluconazole .
  • ADMET prediction: Use QikProp or SwissADME to optimize logP (target 2–4) and reduce hepatotoxicity .

Q. What analytical techniques resolve structural ambiguities in sulfonylazetidine derivatives?

Combine 2D NMR and HRMS :

  • ¹H-¹³C HSQC/HMBC: Assign azetidine C-H correlations and confirm sulfonyl attachment .
  • ESI-HRMS: Verify molecular ion [M+H]⁺ with <2 ppm error. For example, C₁₄H₁₂ClFN₄O₂S requires m/z 377.0345 .
  • XPS: Sulfur 2p peaks at ~168–170 eV confirm sulfonyl group oxidation state .

Data Contradiction Analysis

Q. Why do biological activity results vary across studies for similar triazoles?

Variations stem from:

  • Assay conditions: Differences in fungal strain (e.g., C. albicans ATCC vs. clinical isolates) and media (RPMI vs. Sabouraud dextrose) alter MIC values .
  • Enantiomeric purity: Racemic mixtures (common in azetidine synthesis) show reduced activity vs. enantiopure forms. Use chiral HPLC (Chiralpak IA column) to separate isomers .

Methodological Recommendations

  • Synthesis scale-up: Replace column chromatography with centrifugal partition chromatography for >10 g batches .
  • Toxicity screening: Use HEK293 cell lines to assess nephrotoxicity linked to sulfonyl groups .
  • Crystallography troubleshooting: If twinning occurs, employ SHELXD for dual-space structure solution .

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